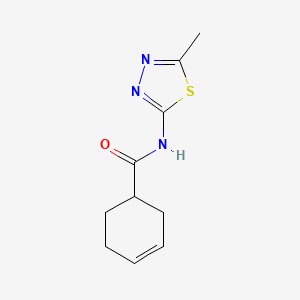

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide” is a synthetic small molecule . It’s also known as Yoda1, which is used to study the kinetics, regulation, and function of the cation channel Piezo-type mechanosensitive ion channel component 1 (Piezo1) .

Synthesis Analysis

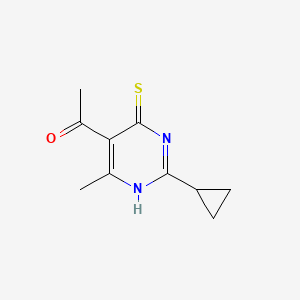

The synthesis of “N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide” involves several steps. For instance, one method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetylchloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol .Molecular Structure Analysis

The molecular structure of “N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide” can be represented by the linear formula C8H15N3S . Its molecular weight is 185.29 .Chemical Reactions Analysis

The chemical reactions involving “N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide” are complex and can vary depending on the specific conditions and reactants used. For example, it can react with hydrazonoyl chloride derivatives to form 1,3,4-thiadiazolyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide” include a melting point of 139-141°C . Its 1H-NMR and 13C-NMR spectra provide detailed information about its molecular structure .Aplicaciones Científicas De Investigación

Antimicrobial Activity

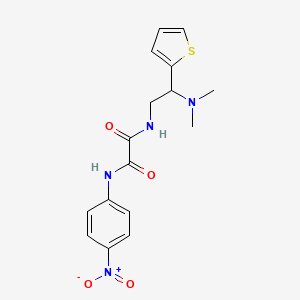

The synthesis of 1,3,4-thiadiazole derivatives often involves hydrazonoyl halides, which exhibit various biological properties. In the case of our compound, researchers have designed and synthesized it using specific starting materials . The antimicrobial activity of these derivatives was tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds demonstrated superior antimicrobial efficacy compared to others.

Anticancer Potential

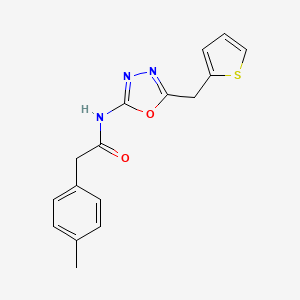

While specific studies on our compound are scarce, related 1,3,4-thiadiazoles have shown promise as anticancer agents. For instance, modifications involving replacement of the phenyl group with furan or thiophene rings led to increased in vitro anticancer activity . Further investigations could explore the potential of our compound in cancer therapy.

Cytotoxic Effects

In vitro cytotoxicity assessments are crucial for evaluating potential drug candidates. Researchers have conducted MTT assays to determine the cytotoxic effects of similar 1,3,4-thiadiazole compounds on leukemia cell lines (including K562 CML, Jurkat, and MT-2) and HeLa human cervical carcinoma cells . Investigating our compound’s cytotoxicity profile would be valuable.

Anti-Inflammatory Properties

1,3,4-Thiadiazoles have also exhibited anti-inflammatory effects. Some derivatives significantly inhibited paw edema, comparable to the standard drug indomethacin . Exploring the anti-inflammatory potential of our compound could yield interesting results.

Modified Chitosan with Enhanced Antimicrobial Activity

In a different context, modified chitosan incorporating 5-amino-1,3,4-thiadiazole-2-thiol exhibited higher antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi . While not directly related to our compound, this highlights the versatility of 1,3,4-thiadiazoles.

Other Applications

Although less explored, 1,3,4-thiadiazoles have been investigated for various other properties, including anthelmintic, antiarthropodal, and fungicidal activities. Additionally, their chemical reactivity makes them valuable in synthetic chemistry .

Direcciones Futuras

Mecanismo De Acción

Target of Action

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide is a compound that has been synthesized and studied for its biological properties Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to interact with various biological targets, including enzymes and receptors involved in antimicrobial and anticancer activities .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can interact strongly with biological targets due to their mesoionic character . This interaction can lead to changes in the function of the target, which can result in the observed biological effects.

Biochemical Pathways

Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to affect various biochemical pathways, including those involved in antimicrobial and anticancer activities .

Pharmacokinetics

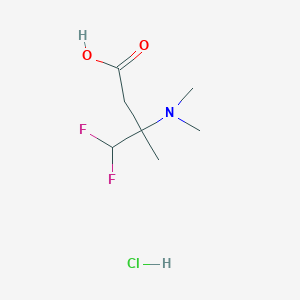

It is known that the mesoionic character of 1,3,4-thiadiazole derivatives allows these compounds to cross cellular membranes, which could influence their bioavailability .

Result of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to have antimicrobial and anticancer activities .

Propiedades

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-7-12-13-10(15-7)11-9(14)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOZQAKIXDBKNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2CCC=CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclohex-3-ene-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2639655.png)

![2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2639656.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2639667.png)